![molecular formula C8H12O2 B2408043 5-Oxaspiro[3.5]nonan-9-one CAS No. 2253633-04-2](/img/structure/B2408043.png)
5-Oxaspiro[3.5]nonan-9-one
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Description
5-Oxaspiro[3.5]nonan-9-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Oxaspiro[3.5]nonan-9-one is 1S/C8H12O2/c9-7-2-5-10-6-8(7)3-1-4-8/h1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Oxaspiro[3.5]nonan-9-one is a liquid at room temperature . It has a molecular weight of 140.18 .Scientific Research Applications
Synthesis Applications
- 5-Oxaspiro[3.5]nonan-9-one derivatives are used in the synthesis of β-lactones through aldolization of ketones with phenyl ester enolates. This process involves the production of various derivatives of 1-oxaspiro[3.5]nonan-2-one (Wedler & Schick, 2003).
- The compound is involved in the stereospecific synthesis of oximes and oxime ethers of 3-azabicycles, which are explored for their antimicrobial properties (Parthiban et al., 2010).
- It's used in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are key structural sub-units in several bioactive compounds (Santos et al., 2000).
Biological and Pharmacological Applications
- The synthesis of novel oxime ethers of aza/diazabicycles with 5-oxaspiro[3.5]nonan-9-one derivatives has shown promising antimicrobial profiles against various pathogens (Parthiban et al., 2009).
- Derivatives of 5-oxaspiro[3.5]nonan-9-one are found in natural products with significant biological activities, such as neuroprotective and antimicrobial effects. For example, compounds from Illicium lanceolatum fruits showed potential neuroprotective effects (Liu et al., 2019).
- Oxa/azaspiro[4,5]trienone derivatives, including 5-oxaspiro[3.5]nonan-9-one, have been explored for their anticancer properties, demonstrating potential as apoptosis inducers through mitochondrial disruption (Yugandhar et al., 2015).
Chemical Structure and Synthesis Studies
- Studies on the synthesis and crystal structure of 2-oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a derivative of 5-oxaspiro[3.5]nonan-9-one, provided insights into its molecular structure, which includes a planar furan ring and a chair conformation cyclohexane ring (Wang et al., 2011).
Miscellaneous Applications
- Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes demonstrated the versatility of 5-oxaspiro[3.5]nonan-9-one derivatives in chemical synthesis (Gravestock & McKenzie, 2002).
- Research on heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, including 5-oxaspiro[3.5]nonan-9-one derivatives, highlighted their potential as new dipeptide synthons in peptide synthesis (Suter et al., 2000).
properties
IUPAC Name |
5-oxaspiro[3.5]nonan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-6-10-8(7)4-2-5-8/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZYVQXRECZTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CCC2)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[3.5]nonan-9-one |
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